3,5-Dimethyl-4-methoxyphenacyl bromide

Description

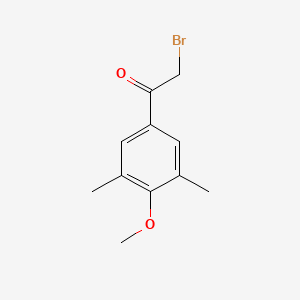

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7-4-9(10(13)6-12)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPNZNMEBXQLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications of 3,5 Dimethyl 4 Methoxyphenacyl Bromide in Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Synthesis

Substituted phenacyl bromides are renowned for their bifunctional nature, possessing two electrophilic sites: the α-carbon and the carbonyl carbon. This duality allows for a rich and diverse reactivity profile, making them invaluable building blocks in the synthesis of complex organic molecules. researchgate.net The presence of the 3,5-dimethyl and 4-methoxy substituents on the aromatic ring of 3,5-Dimethyl-4-methoxyphenacyl bromide modulates the reactivity of these electrophilic centers, offering opportunities for chemo- and regioselective transformations.

Strategic Application in the Construction of Carbon Frameworks

The primary application of phenacyl bromides in carbon framework construction lies in their ability to act as potent alkylating agents. The α-carbon, activated by the adjacent carbonyl group, is highly susceptible to nucleophilic attack. This reactivity is harnessed in a multitude of synthetic strategies to forge new carbon-carbon bonds.

One of the most common applications is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. sci-hub.ruacs.orgnih.gov For instance, in the renowned Hantzsch thiazole (B1198619) synthesis, an α-haloketone such as 3,5-Dimethyl-4-methoxyphenacyl bromide would react with a thioamide to construct the thiazole ring. The electron-donating nature of the 4-methoxy group and the steric bulk of the 3,5-dimethyl groups can influence the rate and efficiency of such cyclization reactions. Research on substituted phenacyl bromides has shown that both electron-donating and electron-withdrawing groups on the phenyl ring are well-tolerated in these syntheses, leading to a diverse array of substituted heterocycles. sci-hub.ru

Multicomponent reactions (MCRs) represent another powerful strategy where phenacyl bromides serve as key building blocks. These reactions allow for the rapid assembly of complex molecules in a single synthetic operation. For example, the reaction of a phenacyl bromide, an amine, and a β-dicarbonyl compound can lead to the formation of highly substituted pyrroles. sci-hub.ru The specific substitution pattern of 3,5-Dimethyl-4-methoxyphenacyl bromide can be exploited to fine-tune the electronic and steric environment of the resulting pyrrole, which can be crucial for its intended biological activity or material properties.

Below is a table summarizing representative reactions where phenacyl bromides are used to construct carbon frameworks, with projected reactivity for 3,5-Dimethyl-4-methoxyphenacyl bromide.

| Reaction Type | Reactants with Phenacyl Bromide | Product Type | Expected Influence of 3,5-Dimethyl-4-methoxy Substituents |

| Hantzsch Thiazole Synthesis | Thioamides | Substituted Thiazoles | Moderate to good yields, potential for steric hindrance to affect reaction rates. |

| Pyrrole Synthesis (MCR) | Amines, β-dicarbonyls | Polysubstituted Pyrroles | Good yields, substituents will be incorporated into the final product, influencing its properties. |

| Furan Synthesis | 1,3-Dicarbonyl compounds | Substituted Furans | Favorable reaction, electron-donating groups can enhance reactivity. |

| Imidazole Synthesis | Amidines | Substituted Imidazoles | Versatile synthesis, tolerant of various substituents on the phenacyl bromide. |

Stereoselective Transformations Initiated by 3,5-Dimethyl-4-methoxyphenacyl bromide

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis. While 3,5-Dimethyl-4-methoxyphenacyl bromide itself is achiral, its reactions can be rendered stereoselective through various strategies. The carbonyl group allows for diastereoselective additions if a chiral center is present elsewhere in the molecule or if a chiral auxiliary is employed.

Furthermore, the α-carbon, being a site of substitution, can become a stereocenter. Asymmetric alkylation reactions using chiral phase-transfer catalysts or chiral auxiliaries can lead to the formation of enantioenriched products. The steric hindrance provided by the two ortho-methyl groups in 3,5-Dimethyl-4-methoxyphenacyl bromide could potentially enhance facial selectivity in such reactions by directing the approach of the nucleophile.

Another avenue for stereoselective transformations involves the conversion of the ketone to a chiral alcohol via asymmetric reduction, followed by subsequent reactions. The resulting chiral halohydrin is a versatile intermediate for the synthesis of chiral epoxides and other valuable building blocks. The electronic properties of the substituted aromatic ring can influence the activity and selectivity of the catalysts used for these reductions.

Utility as a Labile Protecting Group for Various Functional Groups

The phenacyl group and its derivatives are well-established as protecting groups for a variety of functional groups, most notably carboxylic acids. The stability of the phenacyl ester under certain conditions, coupled with its selective removal under others, makes it a valuable tool in multistep synthesis. The 3,5-dimethyl-4-methoxy substitution pattern can modulate the lability of the protecting group, offering advantages in specific synthetic contexts.

Methodologies for Introduction and Orthogonal Cleavage of the Phenacyl Moiety

The introduction of the 3,5-Dimethyl-4-methoxyphenacyl protecting group onto a carboxylic acid is typically achieved by reacting the corresponding carboxylate salt with 3,5-Dimethyl-4-methoxyphenacyl bromide. This is a standard SN2 reaction and generally proceeds in high yield.

The cleavage of the phenacyl protecting group is what makes it particularly useful. Several methods exist for its removal, allowing for orthogonal deprotection strategies in the presence of other protecting groups.

Reductive Cleavage: The most common method for cleaving phenacyl esters is through reduction with zinc dust in acetic acid. This method is mild and selective, leaving many other common protecting groups intact.

Photolytic Cleavage: Phenacyl esters are also known to be photolabile. nih.gov Irradiation with UV light can induce cleavage of the ester bond. The absorption properties, and thus the optimal wavelength for cleavage, can be tuned by the substituents on the aromatic ring. The 4-methoxy group is known to influence the photophysical properties of the phenacyl chromophore, which could allow for selective cleavage in the presence of other photolabile groups. nih.govdntb.gov.uaniscpr.res.in

Nucleophilic Cleavage: Certain soft nucleophiles, such as thiophenoxide, can also be used to cleave phenacyl esters under mild conditions.

The following table summarizes the introduction and cleavage methods for the phenacyl protecting group.

| Functional Group | Protection Reagent | Deprotection Conditions |

| Carboxylic Acid | 3,5-Dimethyl-4-methoxyphenacyl bromide | 1. Zn / Acetic Acid2. hv (Photolysis)3. Thiophenoxide |

| Thiol | 3,5-Dimethyl-4-methoxyphenacyl bromide | Zn / Acetic Acid |

| Phenol | 3,5-Dimethyl-4-methoxyphenacyl bromide | Zn / Acetic Acid |

Compatibility with Other Protecting Group Strategies in Multistep Synthesis

The concept of orthogonality is crucial in complex total synthesis, where multiple functional groups need to be selectively protected and deprotected. nih.gov The phenacyl protecting group, due to its unique cleavage conditions, offers excellent orthogonality with many commonly used protecting groups.

For instance, the reductive cleavage of a phenacyl ester with zinc and acetic acid is compatible with acid-labile groups like tert-butoxycarbonyl (Boc) and trityl (Trt), as well as base-labile groups like fluorenylmethyloxycarbonyl (Fmoc) and acetyl (Ac). Furthermore, it is orthogonal to protecting groups removed by hydrogenolysis, such as the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.

The photolytic cleavage of the 4-methoxyphenacyl group can also be highly selective. By choosing the appropriate wavelength of light, it is possible to cleave this group without affecting other photolabile protecting groups that absorb at different wavelengths. This "chromatic orthogonality" adds another layer of sophistication to protecting group strategies. nih.gov

Precursor for the Development of Novel Catalytic Systems and Reagents

Beyond its direct use as a building block and protecting group, 3,5-Dimethyl-4-methoxyphenacyl bromide can serve as a precursor for the synthesis of more complex reagents and catalyst systems. The reactive α-bromo ketone functionality is a versatile handle for introducing the 3,5-dimethyl-4-methoxyphenacyl moiety into larger molecular frameworks.

One area of application is in the synthesis of N-heterocyclic carbene (NHC) precursors. Reaction of 3,5-Dimethyl-4-methoxyphenacyl bromide with an imidazole or other suitable azole derivative would yield an N-phenacylazolium salt. Deprotonation of this salt would then generate the corresponding NHC. The electronic and steric properties of the 3,5-dimethyl-4-methoxyphenyl substituent would be directly transmitted to the NHC, influencing its donor strength and steric bulk, and thereby its performance in catalysis.

Additionally, this compound can be used to synthesize specialized ligands for metal-catalyzed reactions. The phenacyl moiety can be incorporated into ligand scaffolds to act as a coordinating group or to introduce specific electronic or steric features. The 4-methoxy group, being a good electron donor, can influence the electronic properties of the resulting ligand and the catalytic activity of its metal complexes.

Finally, 3,5-Dimethyl-4-methoxyphenacyl bromide can be used to create photoaffinity labels and other bifunctional reagents. The phenacyl bromide part can react with a nucleophilic site on a biomolecule, while the substituted phenyl ring can be further functionalized, for example, with a photoreactive group or a fluorescent tag, to study biological systems.

Derivatization to Ligands for Organometallic and Transition Metal Catalysis

The structure of 3,5-Dimethyl-4-methoxyphenacyl bromide is well-suited for transformation into a range of ligands for catalysis. The primary reaction pathway involves the nucleophilic displacement of the bromide, allowing for the introduction of various coordinating atoms. Furthermore, the carbonyl group can be readily converted into an imine through condensation with primary amines, leading to the formation of Schiff base ligands. These ligands are crucial in forming stable and catalytically active complexes with transition metals.

The synthesis of such ligands often involves a two-step process:

Nucleophilic Substitution: Reaction with a bifunctional nucleophile, such as a diamine or an amino-thiol, to attach the phenacyl scaffold.

Condensation/Complexation: Subsequent reaction of the ketone with another amine to form a polydentate Schiff base ligand, which is then complexed with a metal salt (e.g., of Cu, Co, Mn, Ni) to generate the active catalyst. mdpi.comuu.nl

The electronic-donating nature of the methoxy (B1213986) and dimethyl groups can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex in reactions such as cross-coupling, hydrogenations, and oxidations. uva.esmostwiedzy.pl

Table 1: Potential Ligands Derived from 3,5-Dimethyl-4-methoxyphenacyl bromide and Their Catalytic Applications

| Ligand Type | Synthetic Precursors | Potential Metal Centers | Potential Catalytic Applications |

|---|---|---|---|

| Schiff Base (N,N'-donor) | 3,5-Dimethyl-4-methoxyphenacyl bromide + Ethylenediamine | Pd, Ru, Rh | C-C Cross-Coupling (e.g., Suzuki, Heck), Asymmetric Hydrogenation |

| Pincer (N,N,N-donor) | 3,5-Dimethyl-4-methoxyphenacyl bromide + Diethylenetriamine | Fe, Co, Ni | Oxidation, Polymerization, Hydrosilylation |

| Thioether-Imine (N,S-donor) | 3,5-Dimethyl-4-methoxyphenacyl bromide + 2-Aminoethanethiol | Cu, Zn | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |

Synthesis of Organocatalysts Incorporating the Substituted Phenacyl Structure

Beyond metal-based catalysis, the 3,5-Dimethyl-4-methoxyphenacyl structure can be integrated into purely organic molecules that function as organocatalysts. In this context, the phenacyl unit is typically appended to a known chiral scaffold, such as a proline, cinchona alkaloid, or squaramide, to create a new bifunctional catalyst. researchgate.net

The role of the substituted phenacyl moiety in such a catalyst can be multifaceted:

Steric Influence: The bulky substituted ring can create a specific chiral pocket, enhancing enantioselectivity in asymmetric reactions.

Hydrogen Bonding: The carbonyl group can act as a hydrogen bond acceptor, helping to orient substrates in the catalyst's active site.

Electronic Tuning: The electron-rich aromatic ring can engage in π-π stacking interactions with substrates.

These organocatalysts are designed to promote reactions like Michael additions, aldol reactions, and cycloadditions with high stereocontrol. sci-hub.seresearchgate.net

Table 2: Hypothetical Organocatalysts Incorporating the 3,5-Dimethyl-4-methoxyphenacyl Moiety

| Chiral Scaffold | Point of Attachment | Potential Reaction Catalyzed | Proposed Role of Phenacyl Unit |

|---|---|---|---|

| (S)-Proline | Nitrogen atom (via substitution of bromide) | Asymmetric Aldol Reaction | Steric shielding of one face of the enamine intermediate. |

| Quinine | C9-hydroxyl group (via etherification) | Asymmetric Michael Addition | Acts as a hydrogen-bond acceptor and provides steric bulk. |

| Squaramide | Amine of the squaramide linker | Enantioselective Friedel-Crafts Alkylation | Provides additional H-bond accepting site and tunes catalyst solubility. |

Contributions to Polymer Chemistry and Advanced Material Science

The reactivity of 3,5-Dimethyl-4-methoxyphenacyl bromide also positions it as a valuable precursor in materials science, particularly for the synthesis of functional polymers and materials with responsive properties.

Design and Synthesis of Monomers for Tailored Polymeric Architectures

A key application of phenacyl bromides in polymer chemistry is in the creation of monomers for light-responsive polymers. The phenacyl group can serve as a photocleavable side group. A common strategy involves synthesizing a polymerizable monomer, such as an acrylate or styrene, that contains the 3,5-dimethyl-4-methoxyphenacyl ester moiety.

The synthesis of such a monomer could proceed via the reaction of 3,5-Dimethyl-4-methoxyphenacyl bromide with a carboxylic acid-containing monomer like acrylic acid. The resulting monomer can then be polymerized using controlled polymerization techniques (e.g., RAFT, ATRP) to produce well-defined polymers with tailored molecular weights and architectures (e.g., block copolymers, star polymers). The presence of the photocleavable side chains allows for post-polymerization modification of the material's properties upon irradiation. This approach is analogous to the use of 4-methoxyphenacyl bromide in synthesizing light-responsive diblock copolymers. ottokemi.com

Table 3: Potential Monomers and Resulting Polymeric Architectures

| Monomer Name | Polymerization Method | Resulting Polymer Type | Key Feature |

|---|---|---|---|

| (3,5-Dimethyl-4-methoxyphenacyl) acrylate | RAFT Polymerization | Linear Homopolymer, Diblock Copolymer | Photocleavable side chains |

| 4-vinylbenzyl-(3,5-dimethyl-4-methoxyphenacyl) ether | ATRP | Bottlebrush Polymer | High density of functional groups |

Integration into Functional Materials (e.g., precursors for optoelectronic materials, conductive polymers)

The polymers synthesized from 3,5-Dimethyl-4-methoxyphenacyl bromide-derived monomers can be integrated into a variety of advanced functional materials.

Optoelectronic and Photoresponsive Materials: The most direct application is in materials that change their properties upon exposure to light. The phenacyl ester linkage is susceptible to cleavage by UV radiation, which can transform the polymer from hydrophobic to hydrophilic, degrade the polymer backbone, or release an encapsulated molecule. This functionality is highly sought after for applications in photoresists for lithography, smart coatings, and controlled-release drug delivery systems.

Precursors for Conductive Polymers: The aromatic nature of the phenacyl group suggests its potential use as a precursor for conjugated and conductive polymers. sigmaaldrich.com A polymer containing these side groups could undergo a post-polymerization thermal or chemical treatment to induce elimination and cyclization reactions, thereby creating a conjugated polyaromatic backbone. This "precursor approach" is a known strategy for fabricating conductive polymer films and fibers that are otherwise difficult to process. uconn.edu The electronic properties of the final conjugated material would be influenced by the substitution pattern of the original phenacyl unit.

Table 4: Functional Materials and Applications

| Material Class | Enabling Feature | Potential Application |

|---|---|---|

| Photoresponsive Hydrogels | Light-induced cleavage of cross-links | Controlled drug delivery, tissue engineering scaffolds |

| Photodegradable Polymers | Cleavage of phenacyl groups in the main chain | Transient electronics, environmentally benign plastics |

| Conductive Polymer Films | Conversion of precursor polymer to conjugated system | Organic light-emitting diodes (OLEDs), antistatic coatings, sensors |

| Functional Surfaces | Light-mediated surface property switching (e.g., wettability) | "Smart" surfaces for cell culture, microfluidic devices |

Spectroscopic and Advanced Characterization Techniques for 3,5 Dimethyl 4 Methoxyphenacyl Bromide and Its Derivatives

High-Resolution Mass Spectrometry for Definitive Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 3,5-Dimethyl-4-methoxyphenacyl bromide (C₁₁H₁₃BrO₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated mass would then be compared to the experimentally measured mass of the molecular ion [M]⁺ or a protonated adduct like [M+H]⁺. The presence of bromine is typically confirmed by the characteristic isotopic pattern of the molecular ion, where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A close match between the measured and calculated exact mass, typically within a few parts per million (ppm), provides definitive confirmation of the molecular formula.

Predicted HRMS Data for 3,5-Dimethyl-4-methoxyphenacyl bromide

| Ion | Molecular Formula | Calculated Exact Mass | Expected Isotopic Pattern |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₁₁H₁₃⁷⁹BrO₂ | 256.0102 | Peak at m/z ~256 |

| [M+2]⁺ (with ⁸¹Br) | C₁₁H₁₃⁸¹BrO₂ | 258.0082 | Peak at m/z ~258, with intensity similar to the M peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 3,5-Dimethyl-4-methoxyphenacyl bromide would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum would similarly reveal the number of unique carbon atoms and their electronic environments.

Predicted ¹H NMR Data for 3,5-Dimethyl-4-methoxyphenacyl bromide (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic-H (H-2, H-6) | ~7.6 | Singlet (s) | 2H | Equivalent aromatic protons, deshielded by the adjacent carbonyl group. |

| Methylene-H (-COCH₂Br) | ~4.4 | Singlet (s) | 2H | Protons on the carbon adjacent to the carbonyl group and bromine atom. |

| Methoxy-H (-OCH₃) | ~3.8 | Singlet (s) | 3H | Protons of the methoxy (B1213986) group. |

| Methyl-H (Ar-CH₃) | ~2.3 | Singlet (s) | 6H | Equivalent protons of the two methyl groups on the aromatic ring. |

Predicted ¹³C NMR Data for 3,5-Dimethyl-4-methoxyphenacyl bromide (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | ~190 | Typical chemical shift for an α-haloketone. |

| C-4 (Ar-OCH₃) | ~160 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-3, C-5 (Ar-CH₃) | ~135 | Aromatic carbons attached to the methyl groups. |

| C-2, C-6 (Ar-H) | ~130 | Aromatic carbons attached to hydrogen. |

| C-1 (Ar-C=O) | ~128 | Quaternary aromatic carbon attached to the carbonyl group. |

| Methoxy (-OCH₃) | ~60 | Carbon of the methoxy group. |

| Methylene (B1212753) (-CH₂Br) | ~35 | Carbon adjacent to the carbonyl and bromine, shifted upfield. |

| Methyl (Ar-CH₃) | ~16 | Carbons of the aromatic methyl groups. |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For 3,5-Dimethyl-4-methoxyphenacyl bromide, no cross-peaks would be expected in the COSY spectrum as all proton signals are predicted to be singlets with no vicinal or geminal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on their attached protons. For example, it would show a cross-peak between the proton signal at ~7.6 ppm and the carbon signal at ~130 ppm, confirming the C-H bond of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity of the entire molecule. Key expected correlations would include:

The aromatic protons (H-2, H-6) to the carbonyl carbon (C=O) and the quaternary aromatic carbons (C-1, C-3, C-5).

The methylene protons (-CH₂Br) to the carbonyl carbon (C=O) and the quaternary aromatic carbon (C-1).

The methoxy protons (-OCH₃) to the aromatic carbon C-4.

The methyl protons (Ar-CH₃) to the aromatic carbons C-3, C-5, and C-4.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For 3,5-Dimethyl-4-methoxyphenacyl bromide, the key functional groups that would give rise to strong, characteristic signals include the carbonyl group (C=O), the aromatic ring, the C-O ether linkage, and the C-Br bond.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | Medium/Strong |

| Aliphatic C-H stretch (CH₃, CH₂) | 3000-2850 | Medium/Strong |

| C=O stretch (ketone) | 1690-1670 | Strong/Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Strong/Strong |

| C-O stretch (aryl ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong/Medium |

| C-Br stretch | 650-550 | Medium-Strong/Strong |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for 3,5-Dimethyl-4-methoxyphenacyl bromide has been reported, this technique would provide invaluable information if a suitable crystal could be grown. The analysis would confirm the planar structure of the benzene ring, the geometry of the phenacyl bromide moiety, and the orientation of the methoxy and methyl groups relative to the ring. Furthermore, it would reveal details about the crystal packing and any non-covalent interactions, such as C-H···O or halogen bonding, that stabilize the solid-state structure.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules.

3,5-Dimethyl-4-methoxyphenacyl bromide itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by a stereoselective reaction at the α-carbon or by the synthesis of a derivative with a chiral substituent, then chiroptical spectroscopy would become a critical tool. CD spectroscopy could be used to determine the absolute configuration of the chiral derivative by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Q & A

Q. What are the common synthetic routes for 3,5-Dimethyl-4-methoxyphenacyl bromide, and how can intermediates be characterized?

Methodological Answer: A two-step synthesis is widely employed:

- Step 1 : Reduction of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzyl alcohol using NaBH₄/I₂ in THF. This method avoids harsh conditions and achieves yields >85% .

- Step 2 : Bromination of the alcohol intermediate with 40% HBr under reflux. Reaction monitoring via TLC (ethyl acetate/heptane, 1:9) ensures completion . Characterization:

- Melting Point : Confirm purity (e.g., target compound melts at 82–86°C for analogous bromides) .

- Spectroscopy : Use ¹H NMR (δ ~4.8 ppm for -CH₂Br), IR (C-Br stretch ~550 cm⁻¹), and HPLC for purity assessment .

Q. How can researchers safely handle and store 3,5-Dimethyl-4-methoxyphenacyl bromide to prevent decomposition?

Methodological Answer:

- Storage : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to minimize light- or moisture-induced degradation .

- Handling : Use fume hoods and PPE (gloves, goggles) due to volatility and lachrymatory properties. Quench residual bromide with activated charcoal filtration .

Advanced Research Questions

Q. How can bromination conditions be optimized to improve yield and selectivity for 3,5-Dimethyl-4-methoxyphenacyl bromide?

Methodological Answer:

- Catalyst Screening : Test DMAP (4-N,N-dimethylaminopyridine) with bromine sources (e.g., HBr, ammonium bromide). DMAP enhances electrophilic substitution, improving regioselectivity (Table 1) .

- Solvent Effects : Compare acetic acid (polar protic) vs. carbon disulfide (non-polar). Polar solvents may stabilize intermediates but increase side reactions .

Table 1 : Bromination Efficiency with Catalysts (Adapted from )

| Bromide Source | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|

| HBr | None | 27 | 43 |

| HBr | DMAP | 65 | 20 |

Q. What analytical challenges arise in detecting byproducts during synthesis, and how can they be resolved?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect halogenated side products (e.g., di-brominated derivatives). Adjust reaction stoichiometry (≤1.1 equiv. HBr) to minimize over-bromination .

- Purification : Employ silica gel chromatography (ethyl acetate/petroleum ether gradient) or recrystallization from ethanol/water mixtures .

Q. How does 3,5-Dimethyl-4-methoxyphenacyl bromide participate in nucleophilic substitution reactions for derivative synthesis?

Methodological Answer:

- Esterification : React with carboxylic acids (e.g., phenylacetic acid) in anhydrous THF with K₂CO₃ as base. Phenacyl esters form crystalline products (monitor via TLC, Rf ~0.5 in 1:9 EtOAc/heptane) .

- Phosphonium Salt Formation : Treat with triphenylphosphine in refluxing acetonitrile to generate Wittig reagents (e.g., [(3,5-dimethoxyphenyl)methyl]triphenylphosphonium bromide), confirmed by ³¹P NMR .

Q. What are the implications of structural modifications (e.g., methoxy vs. methyl groups) on the compound’s reactivity?

Methodological Answer:

- Steric Effects : 3,5-Dimethyl groups hinder nucleophilic attack at the α-carbon, slowing SN2 kinetics. Compare with non-methylated analogs via kinetic studies (UV-Vis monitoring at 280 nm) .

- Electronic Effects : Methoxy groups enhance resonance stabilization of the phenacyl moiety, increasing electrophilicity. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Methodological Best Practices

Q. How should researchers dispose of waste containing 3,5-Dimethyl-4-methoxyphenacyl bromide?

Methodological Answer:

- Liquid Waste : Filter through activated charcoal (e.g., VWR 10057-756) and test filtrate with UV light (λ = 302 nm) for residual fluorescence. Non-fluorescent waste can be neutralized and drained .

- Solid Waste : Autoclave contaminated materials (gloves, gels) and incinerate via institutional hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.